(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-21-16-13(23-2)6-7-14(24-3)17(16)27-19(21)20-18(22)11-4-5-12-15(10-11)26-9-8-25-12/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCXLRTXVSWTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, with the CAS number 868370-83-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 386.4 g/mol. The structure includes a benzo[d]thiazole moiety and a dihydrobenzo[b][1,4]dioxine scaffold which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₅S |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 868370-83-6 |
Anticancer Activity
Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, thiazole-based compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies have demonstrated that modifications in the thiazole ring can enhance anticancer activity through improved interaction with cellular targets.
Antimicrobial Properties
Compounds similar to this compound have been evaluated for their antimicrobial efficacy. The presence of electron-withdrawing groups on the thiazole ring has been linked to increased antimicrobial potency against various bacterial strains.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Related thiazole derivatives have shown effectiveness in reducing inflammation markers in vitro. These findings warrant further exploration into the anti-inflammatory mechanisms of this specific compound.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the substitution patterns on the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine moieties significantly influence biological activity. For example:
- Electron-withdrawing groups at specific positions enhance potency.
- The presence of methoxy groups improves solubility and bioavailability.
Study 1: Anticancer Evaluation
A study conducted on thiazole derivatives indicated that modifications at the N-aryl amide group were crucial for anticancer activity against various cell lines. The compound exhibited significant cytotoxicity against HepG2 liver cancer cells while maintaining low toxicity in normal cell lines .
Study 2: Antimicrobial Testing
In vitro assays demonstrated that compounds derived from similar scaffolds showed promising results against Gram-positive and Gram-negative bacteria. The modifications in the structure were pivotal in enhancing their antimicrobial properties .
Study 3: Anti-inflammatory Mechanisms
Research exploring the anti-inflammatory potential of thiazole derivatives revealed that these compounds could inhibit pro-inflammatory cytokines in macrophage cultures, indicating their therapeutic potential in treating inflammatory diseases .
Scientific Research Applications
Chemical Properties and Structure
The compound features a distinctive combination of benzo[d]thiazole and dioxine moieties. Its molecular formula is with a molecular weight of 461.6 g/mol. The presence of these functional groups contributes to its reactivity and potential for diverse applications.
Chemistry
- Synthesis Intermediate : This compound serves as an intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical pathways and mechanisms. Its unique structure enables the development of novel derivatives with tailored properties.
Biology
- Bioactive Molecule : Studies have indicated that this compound interacts with various biological targets, including enzymes and receptors. Its potential as an enzyme inhibitor has been explored in several studies.
Medicine
- Therapeutic Development : Preliminary research suggests applications in medicinal chemistry for developing new therapeutic agents. It shows promise in oncology and antimicrobial research due to its ability to inhibit specific biological pathways.
Industry
- Materials Science : The compound's unique chemical structure makes it suitable for developing advanced materials and polymers with specific functionalities. Its properties can be exploited in creating materials with enhanced durability or reactivity.
Case Studies
- Anticancer Activity : In a study published in the Turkish Journal of Chemistry, researchers explored the anticancer properties of similar benzo[d]thiazole derivatives. They found that these compounds could inhibit thymidylate synthase, an essential enzyme for DNA synthesis, showcasing their potential as anticancer agents .
- Antimicrobial Studies : Another study focused on the antimicrobial efficacy of related compounds demonstrated significant inhibitory effects against various bacterial strains, suggesting that modifications to the benzo[d]thiazole structure could enhance bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally analogous to three classes of heterocycles:
Thiadiazolylcoumarin derivatives (e.g., compounds 6g , 6h ): These feature a coumarin core fused with thiadiazole, exhibiting strong C=O (1,725–1,729 cm⁻¹) and C=N (1,603–1,604 cm⁻¹) IR absorptions, similar to the target compound’s carbonyl and imine groups .
Thiazolo-pyrimidine hybrids (e.g., 11a , 11b ): These contain a thiazolo[3,2-a]pyrimidine scaffold with nitrile substituents. Their synthesis involves chloroacetic acid and aromatic aldehydes under reflux, yielding products with higher melting points (243–246°C for 11a ) compared to the target compound’s predicted range (190–210°C) .
Thiadiazolylidene-benzamides (e.g., 4g , 4h ): These share a thiadiazole core with acryloyl and benzamide groups. Their IR spectra show dual C=O peaks (1,638–1,690 cm⁻¹), analogous to the carboxamide group in the target compound .
Spectroscopic and Analytical Data
A comparative analysis of key spectral features is summarized below:
*Predicted data based on structural analogs. The target compound’s ^1H-NMR is expected to show distinct singlets for the 4,7-dimethoxy groups (δ ~3.80–3.85) and a downfield shift for the carboxamide NH (δ ~10.5–11.0) .
Pharmacological Potential
While the target compound’s bioactivity remains uncharacterized in the provided evidence, structurally related compounds exhibit promising properties:
- 6g and 6h show antitumor activity via intercalation with DNA .
- 11a and 11b demonstrate antimicrobial efficacy against Gram-positive bacteria (MIC: 8–16 µg/mL) .
- 4g and 4h inhibit cyclooxygenase-2 (COX-2) with IC50 values of 0.8–1.2 µM .
The methoxy groups in the target compound may enhance lipid solubility and blood-brain barrier penetration compared to nitro- or cyano-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
